B1578428 Andersonin-X peptide precursor

Andersonin-X peptide precursor

Cat. No.: B1578428
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The "Andersonin-X peptide precursor" is a hypothetical or representative neuropeptide precursor, analogous to other bioactive peptide precursors involved in signaling and post-translational processing. Such precursors are often encoded by genes within biosynthetic clusters, as seen in thiopeptides like berninamycin A and geninthiocin B, where leader and core peptides are processed via enzymatic modifications .

Properties

bioactivity

Antimicrobial

sequence

TMKKPLLLLFFFGTISLSLC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core and Leader Peptide Organization
  • Andersonin-X : Hypothetically comprises a leader peptide (for cellular trafficking) and a core peptide (mature bioactive region).
  • Berninamycin A (Streptomyces) : Leader peptide (35 residues) and core peptide (14 residues) with thiazole and pyridine modifications .
  • Geninthiocin B : Leader peptide (32 residues) and core peptide (12 residues) with sulfur-rich macrocyclic architecture .
  • NPFF Precursor (Human) : Contains two isoforms with conserved RFamide motifs critical for receptor binding .

Table 1: Structural Features of Peptide Precursors

Compound Precursor Length Core Peptide Features Post-Translational Modifications
Andersonin-X (hypoth.) ~50–70 residues Bioactive motif (e.g., amidation) Proteolytic cleavage, amidation
Berninamycin A 49 residues Thiazole rings, pyridine core Dehydration, cyclization
Geninthiocin B 44 residues Macrocyclic thiopeptide scaffold Sulfur crosslinking
NPFF Isoform 1 82 residues RFamide motif (FLFQPQRFa) Proteolytic cleavage
Evolutionary Conservation

Phylogenetic analysis of neuropeptide precursors (e.g., GnIH, NPFF) across vertebrates and invertebrates reveals conserved RFamide motifs, suggesting Andersonin-X may share analogous evolutionary pressures . For example, the Japanese quail GnIH precursor (XP015709159.1) and human NPFF precursor (NP003708.1) cluster closely, indicating functional conservation despite sequence divergence .

Functional Roles and Bioactivity

  • Andersonin-X : Hypothesized to regulate neuronal or endocrine signaling, akin to GnIH (inhibits gonadotropin release) .
  • NPFF : Modulates pain perception and opioid tolerance via G protein-coupled receptors .
  • FMRFamide (C. elegans) : Controls muscle contraction and feeding behavior via FLP receptors .

Contrast : While thiopeptides (e.g., berninamycin) exhibit antibiotic activity, neuropeptides like NPFF and FMRFamide are specialized for intercellular signaling .

Identification and Analytical Challenges

Mass Spectrometry (MS)
  • Narrow precursor mass windows (e.g., ±10 ppm) reduce false positives but may miss low-abundance peptides like Andersonin-X. Wider windows (±50 ppm) combined with post-scoring filters (e.g., Percolator) improve accuracy .
  • Example : False discovery rates (FDRs) increase when scoring combines multiple candidates, necessitating robust algorithms for neuropeptide identification .
Bioinformatics Tools
  • NeuroPID : Predicts neuropeptide precursors using machine learning, applicable to Andersonin-X .
  • NeuroPedia: Spectral library for neuropeptide MS/MS matching, critical for validating novel precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.